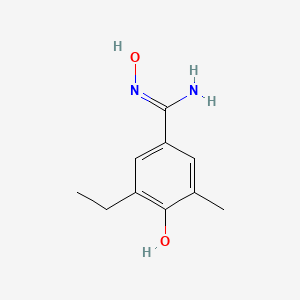
(Z)-3-Ethyl-N',4-dihydroxy-5-methylbenzimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide is an organic compound with a unique structure that includes both hydroxyl and benzimidamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide typically involves the reaction of 3-ethyl-4-hydroxy-5-methylbenzaldehyde with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of (Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
化学反応の分析
Types of Reactions
(Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzimidamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the benzimidamide group can produce amines.
科学的研究の応用
(Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of (Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and benzimidamide groups play a crucial role in its activity, allowing it to bind to target proteins and enzymes, thereby modulating their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Similar compounds include other benzimidamide derivatives and hydroxyl-substituted aromatic compounds. Examples include:
- 3-Ethyl-4-hydroxybenzimidamide
- 5-Methyl-2-hydroxybenzimidamide
Uniqueness
(Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide is unique due to the presence of both hydroxyl and benzimidamide groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
3-ethyl-N',4-dihydroxy-5-methylbenzenecarboximidamide |
InChI |
InChI=1S/C10H14N2O2/c1-3-7-5-8(10(11)12-14)4-6(2)9(7)13/h4-5,13-14H,3H2,1-2H3,(H2,11,12) |
InChIキー |
AAQHWJYZAVUCDS-UHFFFAOYSA-N |
異性体SMILES |
CCC1=C(C(=CC(=C1)/C(=N/O)/N)C)O |
正規SMILES |
CCC1=C(C(=CC(=C1)C(=NO)N)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


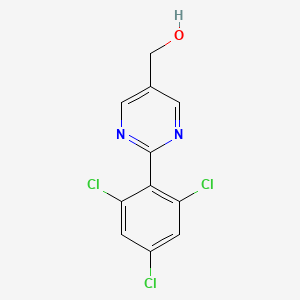
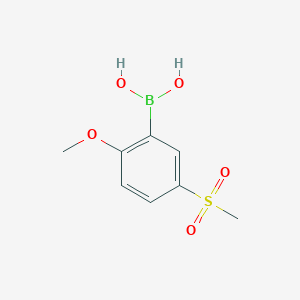




![Boronic acid, b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-](/img/structure/B14051109.png)

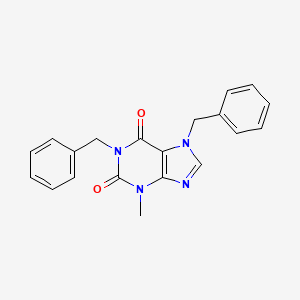

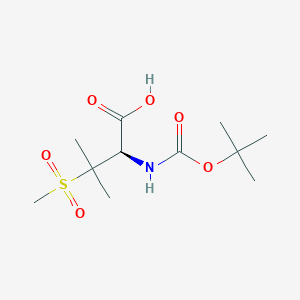
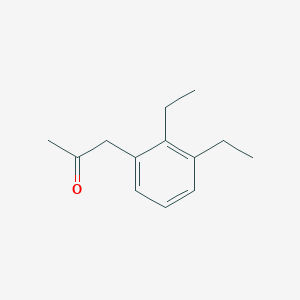

![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline](/img/structure/B14051146.png)
